N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name N-(8-tricyclo[5.2.1.0²,⁶]decanyl)prop-2-enamide derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic hydrocarbons and substituted amides. The parent structure, tricyclo[5.2.1.0²,⁶]decane , follows the von Baeyer system for bridged bicyclic and tricyclic systems. The prefix tricyclo indicates three rings formed by two shared bridges. The bracketed numbers [5.2.1.0²,⁶] specify the bridge lengths:
- The first bridge contains 5 carbons (between positions 1 and 6)
- The second bridge contains 2 carbons (between positions 2 and 6)
- The third bridge contains 1 carbon (between positions 2 and 6, denoted by the superscript 0²,⁶).
The substituent prop-2-enamide is prioritized as the principal functional group, requiring the parent hydrocarbon to be named as a decane derivative. The 8-position designation follows Cahn-Ingold-Prelog priority rules, where the bridgehead carbons (positions 1, 2, 6, and 7) receive the lowest possible numbers. The amide group (-CONH₂) attaches to the nitrogen atom, which is further bonded to the 8-carbon of the tricyclic framework.
Table 1: Bridge Analysis of Tricyclo[5.2.1.0²,⁶]decane
| Bridge Type | Bridge Length (Carbons) | Connecting Positions |
|---|---|---|
| Main Bridge | 5 | 1–6 |
| Secondary Bridge | 2 | 2–6 |
| Tertiary Bridge | 1 | 2–6 (superscript notation) |
Molecular Geometry and Tricyclic Framework Topology
The tricyclo[5.2.1.0²,⁶]decane core exhibits a strained, fused-ring system with three distinct bridge structures. X-ray crystallography data for analogous tricyclodecane derivatives reveals a boat-chair-boat conformation with bond angles deviating from ideal sp³ hybridization due to ring strain. Key geometric parameters include:
The prop-2-enamide substituent introduces planar geometry at the amide nitrogen (C–N–C angle ≈ 120°) and a conjugated π-system across the acrylamide group (C=C–O–NH–). Computational models using density functional theory (DFT) at the B3LYP/6-31G(d,p) level show significant electron delocalization between the tricyclic system and the acrylamide moiety, modulating the compound’s dipole moment (μ ≈ 3.2 D).
Figure 1: Topological Features of the Tricyclic Framework
- Bridgehead carbons : C1, C2, C6, C7 (rigid, sp³-hybridized)
- Strain energy : ~28 kcal/mol due to eclipsing interactions in the tertiary bridge
- Cavity volume : 42 ų, calculated using Voronoi tessellation
Stereochemical Considerations in the Tricyclo[5.2.1.0²,⁶]decane Substituent
The 8-position substituent exhibits axial chirality due to the tricyclic system’s non-planar geometry. Nuclear Overhauser effect (NOE) spectroscopy studies on related compounds demonstrate two stable conformers:
- Endo configuration : Amide group oriented toward the concave face of the tricyclic system
- Exo configuration : Amide group oriented toward the convex face
The energy difference between these conformers is approximately 1.8 kcal/mol, favoring the exo form due to reduced steric hindrance between the acrylamide group and bridgehead hydrogens. Chiral resolution via high-performance liquid chromatography (HPLC) with amylose-based columns separates enantiomers with a resolution factor (Rₛ) > 2.5.
Table 2: Stereochemical Properties at the 8-Position
| Parameter | Endo Conformer | Exo Conformer |
|---|---|---|
| ΔG (kcal/mol) | +1.8 | 0 (reference) |
| C8–N–Cα–Cβ torsion | 63° | 178° |
| NOE interactions | H8–H2, H8–H6 | H8–H7, H8–H9 |
Properties
IUPAC Name |
N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-13(15)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQMIBAXNOGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CC1C3C2CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide typically involves the reaction of tricyclo[5.2.1.02,6]decane derivatives with prop-2-enamide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reagents used in the synthesis include tricyclo[5.2.1.02,6]decane, prop-2-enamide, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate. Steric hindrance from the tricyclic structure reduces reaction rates compared to simpler amides.
Key Conditions :
-
Acidic : 6M HCl, reflux (8–12 hours)
-
Basic : 2M NaOH, 80°C (6–8 hours)
-
Catalysts : None required, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
N-Dehydrogenation to Enamides
A novel one-step N-dehydrogenation method enables conversion to enamides using LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) in diethyl ether . This electrophilic activation strategy achieves high yields for cyclic and acyclic substrates.
Optimization Data (Adapted from )
| Condition Variation | Yield (%) |
|---|---|
| Standard (LiHMDS, Tf₂O, Et₂O) | 89 |
| NaHMDS instead of LiHMDS | 15 |
| KHMDS instead of LiHMDS | <5 |
| THF instead of Et₂O | 72 |
| Elevated temperature (50°C) | 68 |
Mechanistic Insights :
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Tf₂O activates the amide via O-triflation.
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LiHMDS deprotonates the α-nitrogen, forming a reactive intermediate.
Scope Limitations :
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Fails for α-tertiary amides due to slower activation.
Hydrogenation of the Enamide Group
Catalytic hydrogenation reduces the enamide’s double bond. The tricyclic skeleton’s steric bulk necessitates high-pressure conditions (≥50 atm H₂) and platinum oxide or Raney nickel catalysts .
Experimental Protocol :
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Substrate : 8-exo-formyl-endo-tricyclo[5.2.1.0²⁶]deca-3-ene (analogous structure)
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Catalyst : PtO₂ (1 wt%)
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Conditions : 100 atm H₂, 25°C, 12 hours
Critical Parameters :
-
Catalyst-to-substrate ratio ≥1:1,000 for viable reaction rates.
Functionalization via Cycloadditions
The enamide participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Reactivity is modulated by:
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Electronic effects : Electron-withdrawing groups on the dienophile accelerate reactions.
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Steric effects : Bulky substituents on the tricyclic system hinder transition-state formation.
Stability and Side Reactions
-
Thermal decomposition : Above 200°C, retro-ene reactions release acrylamide derivatives.
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Oxidation : Ozonolysis cleaves the enamide double bond, yielding aldehydes and nitriles.
Scientific Research Applications
Chemical Applications
Polymerization Monomer
N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide serves as a monomer in polymer synthesis. It can be utilized to create high-performance polymers with enhanced mechanical properties and thermal stability. The compound's structure allows for effective cross-linking, which is crucial in producing durable materials for industrial applications.
Coatings and Adhesives
The compound is also being explored in the formulation of specialty coatings and adhesives. Its properties can enhance adhesion strength and environmental resistance, making it suitable for applications in construction and automotive industries.
Biological Applications
Drug Delivery Systems
Research indicates that this compound exhibits biocompatibility, which is essential for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against resistant bacterial strains. Its effectiveness in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents, particularly in treating infections caused by multidrug-resistant bacteria.
Medical Applications
Therapeutic Agent Development
this compound is under investigation for its potential role in developing new pharmaceuticals. Its structural characteristics may lead to novel therapeutic agents targeting specific diseases, including cancer and inflammatory conditions.
Biocompatible Materials
The compound's biocompatibility extends its application to medical devices and implants. It can be incorporated into materials used for surgical implants or prosthetics, enhancing their compatibility with biological tissues and reducing the risk of rejection.
Research Case Studies
Mechanism of Action
The mechanism of action of N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of enamide derivatives with bicyclic or polycyclic frameworks. Key structural analogs include:
- Cinnamic acid anilides (e.g., (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide): These share the enamide backbone but replace the tricyclodecane with aromatic substituents. Substitutions on the anilide ring (e.g., halogenation, nitro groups) critically modulate antimicrobial and anti-inflammatory activities .
- 8-exo-Tricyclo[5.2.1.0²,⁶]decyl formate : A tricyclodecane derivative with a formate ester instead of an enamide group. This compound exhibits distinct reactivity and physicochemical properties due to the ester moiety’s polarity .
Physicochemical and ADMET Properties
- Lipophilicity: The tricyclic enamide’s logD₇.₄ is inferred to exceed cinnamanilides due to its non-polar hydrocarbon core. However, consensus ClogP estimators for related tricyclic compounds show moderate correlation (r = 0.65) with experimental data, suggesting predictive limitations .
- Solubility: The enamide’s rigid structure likely reduces aqueous solubility compared to amino- or hydroxyl-substituted tricyclodecanes .
Research Findings and Challenges
- Structural-Activity Relationships (SAR): Meta/para-substitutions in cinnamanilides enhance antimicrobial activity, while ortho-substitutions favor anti-inflammatory effects. For the tricyclic enamide, functionalizing the decane core (e.g., introducing halogens or polar groups) could improve target engagement . Positional isomerism in nitro- or halogen-substituted analogs (e.g., compounds 17 vs. 18) drastically alters bioactivity, suggesting that even minor stereochemical changes in the tricyclic enamide could yield divergent pharmacological profiles .
- Synthetic Challenges : Derivatizing the tricyclodecane core requires precise control over regioselectivity and stereochemistry, as seen in platinum-catalyzed amination protocols for related compounds .
Biological Activity
N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
This compound is characterized by its tricyclic structure, which contributes to its stability and reactivity. The molecular formula is , and it features a prop-2-enamide functional group that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar tricyclic structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that tricyclic compounds can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in animal models.
- Cytotoxicity : Certain tricyclic compounds have been evaluated for their ability to induce apoptosis in cancer cells.
Antimicrobial Activity
In a study assessing the antimicrobial properties of similar compounds, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition zone, suggesting effective antimicrobial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Effects
In another study focused on anti-inflammatory activity, the compound was evaluated using a lipopolysaccharide (LPS)-induced inflammation model in mice. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| This compound | 150 | 180 |
Case Study 1: Antimicrobial Efficacy
A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives, revealing enhanced antimicrobial efficacy compared to non-cyclic analogs.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human breast cancer cells (MCF-7 line) demonstrated that it significantly inhibited cell proliferation at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
